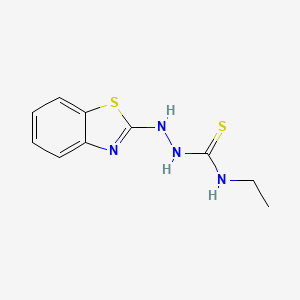

2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S2/c1-2-11-9(15)13-14-10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAURAWOVKOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, microwave irradiation, and one-pot multicomponent reactions to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This compound combines a benzothiazole ring with an ethylhydrazinecarbothioamide moiety, giving it unique chemical reactivity and biological activities, making it valuable for research and development.

Properties

The IUPAC name for 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is 1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea. Other names, synonyms, and identifiers include :

- 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide

- BBL003376

The molecular formula is C10H12N4S2 .

Chemical Reactions

2-(1,3-Benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert it into corresponding amine derivatives.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are carried out under controlled temperature and pH to ensure high selectivity and yield.

Safety and Hazards

2-(1,3-Benzothiazol-2-yl)aniline, a related compound, has the following hazard classifications :

- Toxic if swallowed

- Causes skin irritation

- Causes serious eye irritation

Potential Applications

While the provided documents do not specifically list applications of 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide, they do provide information on the applications of benzothiazole derivatives.

- Anti-Cancer Research: Benzothiazole derivatives, and native medicinal plant-derived anti-cancerous compounds, may have an effect on genes involved in breast cancer, regulating and synergizing with signaling molecules to suppress the proliferation of breast cancer cells .

- Hedgehog Signaling Pathway: The abnormal activation of the Hedgehog (Hh) signaling pathway is distinctly tied to cancer development and progression in a variety of solid malignancies . A steroidal alkaloid, cyclopamine, blocks the Hh pathway, suppresses Gli1 expression, and thereby inhibits breast carcinoma cell growth .

- PI3K-Akt Pathway: Dysregulation of signaling through the PI3K and Akt signaling pathways is one of the most frequent oncogenic aberrations in certain cancers .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as those involved in the biosynthesis of nucleic acids and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compounds sharing the benzothiazole core but differing in substituents or side chains are critical for understanding structure-activity relationships.

Table 1: Comparison of Benzothiazole Derivatives

Key Observations :

- Sulfanyl-containing analogs (e.g., ) introduce disulfide bonds, which can influence redox activity or metal coordination .

- Acetamide derivatives (e.g., BTC-a) show reduced antimicrobial activity, suggesting the hydrazinecarbothioamide group is critical for potency .

Hydrazinecarbothioamide Derivatives with Different Heterocycles

Compounds retaining the hydrazinecarbothioamide group but varying the heterocyclic core highlight the importance of the benzothiazole moiety.

Table 2: Comparison of Hydrazinecarbothioamide Derivatives

Key Observations :

Biological Activity

2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide is . Its structure features a benzothiazole ring fused with an ethylhydrazinecarbothioamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide |

| Molecular Weight | 240.36 g/mol |

| CAS Number | 299169-91-8 |

| Solubility | Soluble in ethanol and methanol |

Antitumor Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antitumor properties. A study evaluating various benzothiazole derivatives revealed that compounds similar to 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide showed moderate to excellent cytotoxic activity against multiple cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most promising derivatives had IC50 values ranging from to , indicating strong potential for further development in cancer therapy .

The mechanism by which 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide exerts its biological effects includes:

- Inhibition of Procaspase-3 : It activates procaspase-3 kinase, which is critical in the apoptotic pathway.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, promoting cell death in tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring can significantly influence biological activity. Key findings include:

- Phenyl Substitution : The presence of a phenyl group enhances cytotoxicity.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the benzothiazole ring improves antitumor activity .

Study 1: Cytotoxic Evaluation

A comprehensive evaluation of various derivatives showed that compounds with the ortho-hydroxy-N-acylhydrazone moiety exhibited enhanced procaspase-3 activation and antiproliferative activities across several cancer cell lines. The study highlighted compound 18e as particularly effective with an EC50 of .

Study 2: Pharmacological Profile

Another investigation into the pharmacological profile of benzothiazole derivatives indicated their potential as anti-tubercular agents. The compound's ability to inhibit specific enzymes involved in mycobacterial metabolism was noted as a promising avenue for tuberculosis treatment .

Q & A

Q. What are the key synthetic pathways for preparing 2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide?

The compound can be synthesized via condensation reactions of benzothiazole derivatives with ethyl hydrazinecarbothioamide. For example, hydrazinecarbothioamide derivatives are often prepared by reacting hydrazine hydrate with substituted benzothiazoles under reflux conditions in ethanol or methanol. Key intermediates like 2-benzothiazolyl acetohydrazide (derived from ethyl-2-benzothiazolyl acetate) are critical precursors . Alternative routes involve alkylation of thiosemicarbazides with ethyl iodide, as demonstrated in related hydrazinecarbothioamide syntheses .

Q. What analytical techniques are essential for characterizing this compound?

Characterization typically involves:

- IR spectroscopy to confirm functional groups (e.g., C=S at ~1250–1270 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹).

- ¹H/¹³C NMR to resolve ethyl, benzothiazole, and hydrazine moieties (e.g., ethyl protons at δ ~1.2–1.4 ppm, aromatic protons in benzothiazole at δ ~7.0–8.5 ppm).

- Elemental analysis (C, H, N, S) to validate purity.

- Mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks .

Q. What preliminary biological screening data exist for this compound?

Early studies on structurally similar benzothiazole hydrazinecarbothioamides report moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity is influenced by substituents on the benzothiazole and hydrazinecarbothioamide groups .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction yields for this compound?

Density Functional Theory (DFT) can model reaction intermediates and transition states to identify rate-limiting steps. For example, optimizing the nucleophilic attack of hydrazine on the benzothiazole carbonyl group can reduce side reactions. Solvent effects (e.g., ethanol vs. DMF) and temperature gradients should be simulated to refine experimental conditions .

Q. What structural modifications enhance its biological activity while maintaining solubility?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzothiazole ring improves antimicrobial potency but may reduce solubility.

- Hybridization : Combining the benzothiazole core with triazole or pyrimidine moieties enhances target specificity (e.g., enzyme inhibition) while maintaining aqueous solubility via hydrogen bonding .

- Coordination chemistry : Metal complexes (e.g., Cu(II), Zn(II)) of hydrazinecarbothioamides show improved bioactivity due to chelation effects .

Q. How can structural contradictions in reported XRD data be resolved?

Discrepancies in crystallographic data (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. Strategies include:

- Re-crystallization : Testing multiple solvents (e.g., ethanol, DMSO) to isolate stable polymorphs.

- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and validate structural stability .

Q. What mechanistic insights explain its antimicrobial activity?

The compound likely disrupts microbial cell membranes via thiol-binding interactions (C=S group) or inhibits enzymes like dihydrofolate reductase (DHFR). Molecular docking studies with DHFR (PDB ID: 1RAZ) suggest competitive binding at the active site, supported by IC₅₀ assays .

Q. How do reaction conditions impact the formation of byproducts in its synthesis?

- Temperature : Prolonged reflux (>12 hours) increases cyclization byproducts (e.g., triazolo-benzothiazoles).

- Catalysts : Using p-toluenesulfonic acid (PTSA) accelerates hydrazone formation but may promote hydrolysis of the thioamide group.

- Workup : Neutralization with NaHCO₃ minimizes acid-catalyzed degradation .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies?

Discrepancies arise from:

- Strain variability : Clinical vs. reference strains of S. aureus exhibit differing resistance profiles.

- Assay protocols : Broth microdilution (CLSI) vs. agar diffusion methods yield varying MIC values.

- Compound purity : Impurities >5% (e.g., unreacted hydrazine) can skew bioactivity data .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled?

- Solvent effects : Deuterated DMSO vs. CDCl₃ alters proton chemical shifts (e.g., NH peaks broaden in DMSO).

- Tautomerism : Thione-thiol tautomerism in the hydrazinecarbothioamide group causes peak splitting. Dynamic NMR studies at variable temperatures can resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.